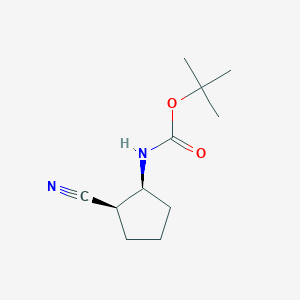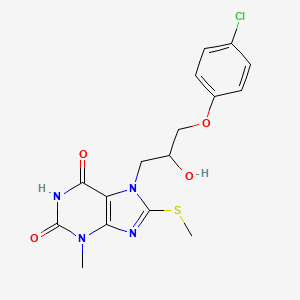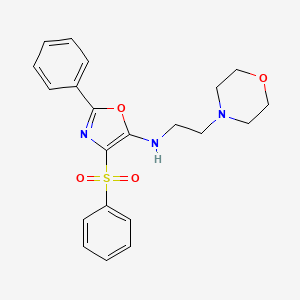
2-Methylpent-4-en-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research on perfluoroolefins, like perfluoro-4-methylpentene-2, reacting with secondary amines to produce terminal enamines and amides offers insights into potential synthesis pathways for related compounds (Tsukamoto & Ishikawa, 1972). These reactions highlight the importance of the amine's role in forming complex structures, suggesting possible synthesis methods for 2-Methylpent-4-en-2-amine hydrochloride through similar amine-olefin interactions.
Molecular Structure Analysis
Theoretical analyses, such as those conducted on (E)-2-((4-hydroxy-2-methylphenylimino)methyl)-3-methoxyphenol, provide a framework for understanding the molecular structure of related compounds. These studies employ methods like density functional theory to characterize molecular structures and predict behaviors, which can be applied to analyze 2-Methylpent-4-en-2-amine hydrochloride (Demircioğlu et al., 2015).
Chemical Reactions and Properties
Interactions between perfluoro-2-methylpent-2-ene and amines leading to the formation of ketenimines, enamines, and dicyano-enamines demonstrate the reactive versatility of such compounds (Flowers et al., 1974). This suggests that 2-Methylpent-4-en-2-amine hydrochloride may also participate in a variety of chemical reactions, forming structurally diverse products.
Physical Properties Analysis
Although specific studies on the physical properties of 2-Methylpent-4-en-2-amine hydrochloride are not found, general principles from organic chemistry imply that its properties such as boiling point, melting point, and solubility would be influenced by its molecular structure, particularly the presence of the amine group and hydrochloride salt form.
Chemical Properties Analysis
The chemical properties of a compound like 2-Methylpent-4-en-2-amine hydrochloride can be inferred from reactions of similar molecules. For example, the aminomethylation reactions involving olefins and secondary amines indicate how such compounds might behave in synthetic contexts, suggesting reactivity towards electrophiles and potential for nucleophilic addition reactions (Mavrov & Simirskaya, 2001).
科学的研究の応用
Chemical Reactions and Compound Formation
- Fused Pyridines and Enamines Synthesis: Perfluoro-2-methylpent-2-ene reacts with aromatic amines to yield 4-arylaminoquinolines and other derivatives. This reaction also leads to the formation of ketenimines and enamines under specific conditions (Flowers et al., 1974).
- Cyclization Reactions: Compounds like 1-, 2-, and 3-methylpent-4-enylamine can cyclize to form cis- and trans-dimethylpyrrolidines, demonstrating notable regio and stereoselectivity effects (Ambuehl et al., 1978).
Interaction with Other Chemicals
- Aminomethylation: The aminomethylation of (Z)-1-hydroxy-3-methylpent-2-en-4-yne with paraformaldehyde and secondary amines leads to the formation of α-(1,3-bis-N,N-dialkylaminoprop-2-yl)-β-methylfurans (Mavrov & Simirskaya, 2001).
- Nitrogen-Containing Heterocycles Synthesis: Reactions of perfluoro-2-methylpent-2-ene with nitrogen nucleophiles like urea and guanidine hydrochloride yield partially fluorinated pyrimidine and triazine derivatives (Chi et al., 2000).
Catalysis and Synthesis
- Catalytic Behavior in Organic Synthesis: The catalytic properties of zirconia, ceria-zirconia, and ceria-lanthana in the conversion of 4-methylpentan-2-ol to 4-methylpent-1-ene, used in the manufacture of polymers, were investigated (Cutrufello et al., 2002).
- C-H Bond Oxidation: Nonheme oxoiron(IV) complexes were found to oxidize the C-H bonds of cyclohexane at room temperature, offering insights into the mechanism of mononuclear nonheme iron enzymes (Kaizer et al., 2004).
Analytical Chemistry
- Gas Chromatography for Amine Salts: A method was developed for the direct determination of alkyl amine hydrochlorides in aqueous solution using gas chromatography (Umbreit et al., 1969).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety information includes several precautionary statements, such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-methylpent-4-en-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-4-5-6(2,3)7;/h4H,1,5,7H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXWNHRFZAVAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpent-4-en-2-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2489676.png)
![3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489677.png)
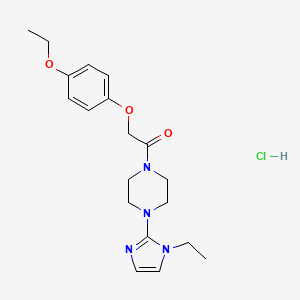

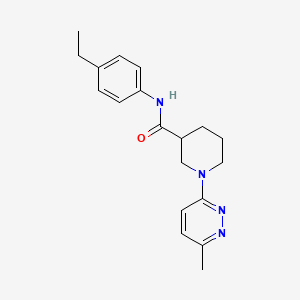
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2489683.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2489686.png)

